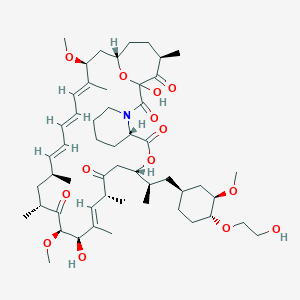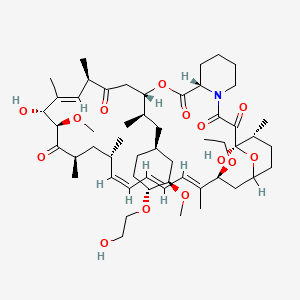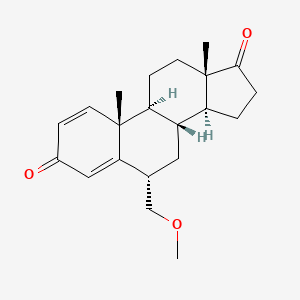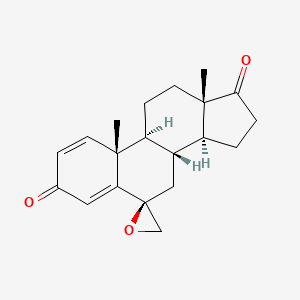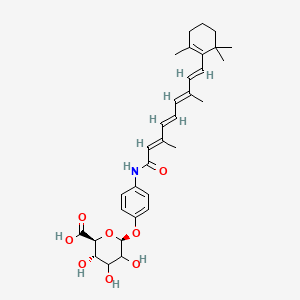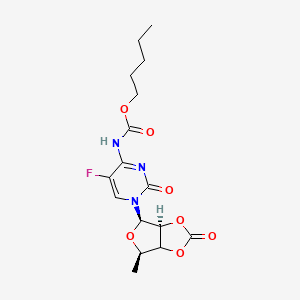
Capecitabine-2',3'-cyclic Carbonate
Übersicht
Beschreibung
Capecitabine-2’,3’-cyclic Carbonate, also known as 2’,3’-O-Carbonyl-5’-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, is a derivative of 5’-deoxy-5-fluorocytidine . It has a molecular formula of C16 H20 F N3 O7 and a molecular weight of 385.34 . This compound belongs to the Capecitabine API family .
Synthesis Analysis
Capecitabine-2’,3’-cyclic Carbonate is a prodrug that is converted to 5-fluorouracil in the body . The conversion process involves enzymatic reactions, including those catalyzed by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .Molecular Structure Analysis
The molecular structure of Capecitabine-2’,3’-cyclic Carbonate is represented by the SMILES string: CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@@H]2OC@H[C@H]3OC(=O)O[C@@H]23 . The IUPAC name for this compound is pentyl N-[1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate .Chemical Reactions Analysis
Capecitabine-2’,3’-cyclic Carbonate is metabolized in the body to form substances that interfere with the production of DNA, RNA, and proteins . This process inhibits DNA synthesis and slows the growth of tumor tissue .Physical And Chemical Properties Analysis
Capecitabine-2’,3’-cyclic Carbonate has a molecular weight of 385.34 and a molecular formula of C16 H20 F N3 O7 . The compound is stored at a temperature of -20°C and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Capecitabine-2’,3’-cyclic Carbonate serves as a versatile building block in organic synthesis. Its cyclic carbonate structure is pivotal in reactions like decarboxylation, hydrogenation, and transesterification . The compound’s reactivity allows for the creation of complex molecules, which are essential in the development of new pharmaceuticals and agrochemicals.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized for its potential in drug delivery systems. As a prodrug, Capecitabine is activated in the body to produce 5-fluorouracil, a potent anticancer agent . The cyclic carbonate group enhances the drug’s stability and solubility, making it more effective in targeting cancer cells.
Cancer Therapy
The use of Capecitabine-2’,3’-cyclic Carbonate in cancer therapy is significant, especially in the treatment of colorectal cancer . It’s incorporated into nanocomposites for targeted drug delivery, ensuring higher efficacy and reduced side effects compared to traditional chemotherapy methods.
Nanotechnology
In nanotechnology, Capecitabine-2’,3’-cyclic Carbonate is used to create nanocarriers for drugs . These nanocarriers can be engineered to release their payload in response to specific stimuli, increasing the precision of drug delivery and minimizing damage to healthy tissues.
Material Science
The compound’s structure is beneficial in the preparation of materials such as urethanes and polyurethanes . These materials have a wide range of applications, from medical devices to automotive components, due to their durability and flexibility.
Green Chemistry
Capecitabine-2’,3’-cyclic Carbonate aligns with the principles of green chemistry. It’s derived from renewable resources and its production involves environmentally benign processes . This makes it an attractive option for industries looking to reduce their environmental footprint.
Bioorganic Chemistry
In bioorganic chemistry, this compound is explored for its interactions with biological systems. Its incorporation into biomolecules can lead to the development of new diagnostic tools and therapeutic agents .
Flame Retardants
The cyclic carbonate moiety is also used in the synthesis of flame retardants . These compounds are added to materials to inhibit or resist the spread of fire, enhancing safety in various applications.
Wirkmechanismus
Target of Action
Capecitabine-2’,3’-cyclic Carbonate, also known as Compd 5a, is a derivative of 5’-deoxy-5-fluorocytidine . The primary targets of this compound are the enzymes involved in its metabolic conversion to 5-fluorouracil (5-FU), including carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .
Mode of Action
Capecitabine-2’,3’-cyclic Carbonate is a prodrug that is metabolized to 5-fluorouracil (5-FU) in vivo . This conversion occurs through a series of enzymatic reactions involving carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase . The resulting 5-FU inhibits DNA synthesis and slows the growth of tumor tissue .
Biochemical Pathways
The biochemical pathway involved in the action of Capecitabine-2’,3’-cyclic Carbonate is the metabolic conversion of the prodrug to 5-FU. This conversion involves a cascade of enzymatic reactions, with the final step being the conversion of 5’-deoxy-5-fluorocytidine (5’-DFCR) to 5-FU by thymidine phosphorylase .
Pharmacokinetics
Capecitabine-2’,3’-cyclic Carbonate is rapidly and almost completely absorbed from the gastrointestinal tract . It is then metabolized in the liver to 5’-deoxy-5-fluorocytidine (5’-DFCR) and subsequently to 5-FU . The pharmacokinetics of Capecitabine-2’,3’-cyclic Carbonate is characterized by high interpatient variability . The time to peak plasma concentration for capecitabine is approximately 1.5 hours, and for fluorouracil, it is 2 hours .
Result of Action
The result of the action of Capecitabine-2’,3’-cyclic Carbonate is the inhibition of DNA synthesis and slowing of tumor tissue growth . This is achieved through the metabolic conversion of the prodrug to 5-FU, which is an antimetabolite that interferes with nucleic acid metabolism, thereby inhibiting the replication of cancer cells .
Action Environment
The action of Capecitabine-2’,3’-cyclic Carbonate can be influenced by various environmental factors. For instance, the presence of specific enzymes required for its metabolic conversion to 5-FU is crucial for its anticancer activity . Additionally, factors such as the patient’s overall health status, the presence of other medications, and individual genetic variations can influence the drug’s efficacy and stability .
Eigenschaften
IUPAC Name |
pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22)/t8-,10?,11+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAMAYSBXXKQPB-IZSYJUOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]3C([C@H](O2)C)OC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921769-65-5 | |
| Record name | 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



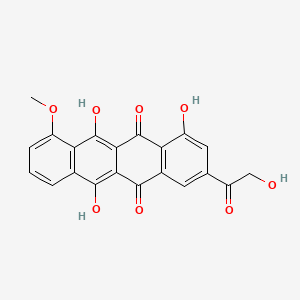


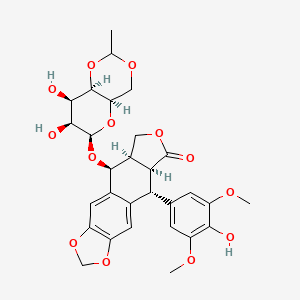
![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
